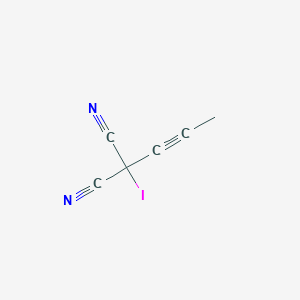
Iodo(prop-1-yn-1-yl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo(prop-1-yn-1-yl)propanedinitrile is a chemical compound with the molecular formula C6H3IN2 It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iodo(prop-1-yn-1-yl)propanedinitrile typically involves the reaction of propynyl compounds with iodine and nitrile groups under controlled conditions. One common method involves the use of 2-iodo-N-(prop-2-yn-1-yl)acetamide as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction pathways as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Iodo(prop-1-yn-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Iodo(prop-1-yn-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Iodo(prop-1-yn-1-yl)propanedinitrile involves its ability to react with nucleophiles, particularly thiol groups in cysteine residues. This reactivity allows it to modify proteins and other biomolecules, thereby affecting various molecular targets and pathways. The compound’s electrophilic nature makes it a valuable tool in chemoproteomics and redox biology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodo(prop-1-en-1-yl)propanedinitrile: Similar in structure but with a double bond instead of a triple bond.
Iodopropynyl butylcarbamate: Another iodinated compound with applications in biocides and preservatives.
Uniqueness
Iodo(prop-1-yn-1-yl)propanedinitrile is unique due to its specific structural features, including the triple bond and the presence of both iodine and nitrile groups
Eigenschaften
CAS-Nummer |
130575-06-3 |
|---|---|
Molekularformel |
C6H3IN2 |
Molekulargewicht |
230.01 g/mol |
IUPAC-Name |
2-iodo-2-prop-1-ynylpropanedinitrile |
InChI |
InChI=1S/C6H3IN2/c1-2-3-6(7,4-8)5-9/h1H3 |
InChI-Schlüssel |
VJULOAJFJMINCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C#N)(C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


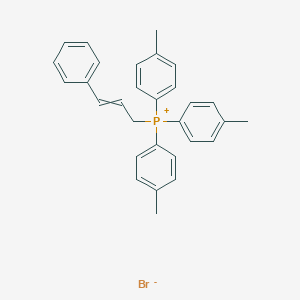
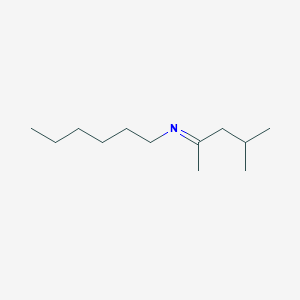
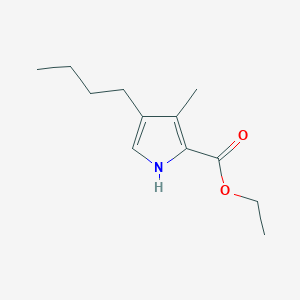
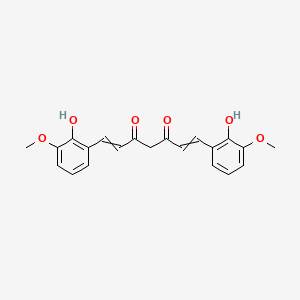
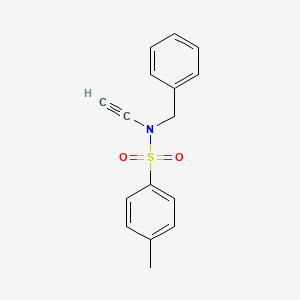
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
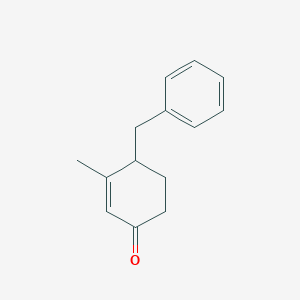
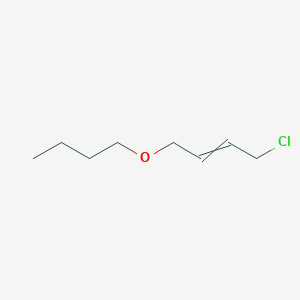
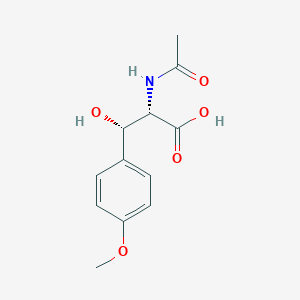
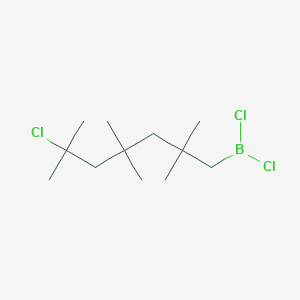
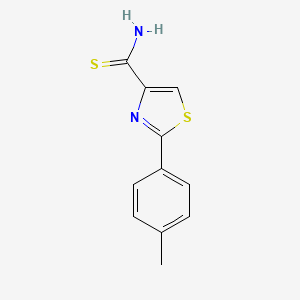
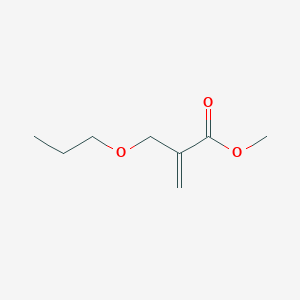
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
